Somcl-668

Description

Structure

2D Structure

3D Structure

Properties

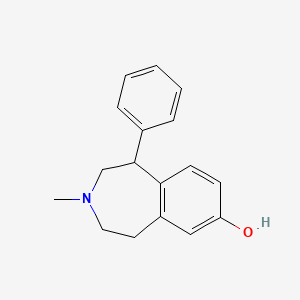

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol |

InChI |

InChI=1S/C17H19NO/c1-18-10-9-14-11-15(19)7-8-16(14)17(12-18)13-5-3-2-4-6-13/h2-8,11,17,19H,9-10,12H2,1H3 |

InChI Key |

YQRZJWYKYUBPKB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C=CC(=C2)O)C(C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: SOMCL-668 and its Binding Affinity for the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SOMCL-668 with the sigma-1 receptor (σ1R), a key target in contemporary drug discovery. This document details the quantitative binding data, the experimental methodologies employed for its determination, and the associated molecular signaling pathways.

Core Findings: Allosteric Modulation of the Sigma-1 Receptor

This compound has been identified as a novel and selective positive allosteric modulator (PAM) of the sigma-1 receptor.[1][2][3][4][5] Unlike orthosteric ligands that bind directly to the receptor's primary binding site, allosteric modulators bind to a distinct site, thereby influencing the receptor's conformation and its affinity for endogenous or exogenous ligands. Research indicates that this compound enhances the binding of sigma-1 receptor agonists and potentiates their downstream effects.

Quantitative Data on Binding Affinity

The allosteric modulation of the sigma-1 receptor by this compound has been quantified through radioligand binding assays. A key study demonstrated that in the presence of 100 μM this compound, the dissociation constant (Kd) of the sigma-1 receptor radioligand, --INVALID-LINK---pentazocine, was significantly decreased. This indicates that this compound increases the affinity of the receptor for its ligand. Notably, this compound did not significantly alter the maximum number of binding sites (Bmax), which is characteristic of an allosteric modulator.

| Compound | Concentration | Radioligand | Effect on Kd | Bmax | Reference |

| This compound | 100 μM | --INVALID-LINK---pentazocine | 3.91 ± 0.35 nM (vs. 7.24 ± 1.03 nM in control) | 2.92 ± 0.06 pmol/mg protein (vs. 3.11 ± 0.10 pmol/mg protein in control) |

Experimental Protocols

The determination of this compound's binding affinity for the sigma-1 receptor is primarily achieved through radioligand binding assays. Below is a detailed methodology based on established protocols.

Radioligand Saturation Binding Assay

This assay is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for the sigma-1 receptor.

Materials:

-

Membrane Preparation: Guinea pig liver membranes or other tissue/cell preparations expressing the sigma-1 receptor.

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.

-

Non-specific Binding Control: Haloperidol (10 μM) or another structurally distinct sigma-1 receptor ligand.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer.

-

Filtration System: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the radioligand (--INVALID-LINK---pentazocine, e.g., 0.1–60 nM), and either the vehicle (for total binding) or the test compound (this compound).

-

Non-specific Binding: In a parallel set of wells, add a high concentration of a non-labeled sigma-1 receptor ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

-

Incubation: Incubate the plates for a specified time and temperature to reach equilibrium (e.g., 90 minutes at 37°C or 2.5 hours at 30°C).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Analyze the data using non-linear regression to determine the Kd and Bmax values.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Simplified Sigma-1 receptor signaling pathway modulated by this compound.

Signaling Pathways and Therapeutic Implications

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses. The allosteric modulation of this receptor by this compound has been shown to activate downstream signaling cascades implicated in neuroprotection and antidepressant effects.

Specifically, this compound potentiates the effects of sigma-1 receptor agonists, leading to the activation of the AKT-CREB-BDNF pathway. This results in increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and plasticity. Furthermore, this compound has been shown to promote the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β), a downstream target in the BDNF signaling pathway. The modulation of these pathways is believed to underlie the observed antidepressant and antipsychotic-like effects of this compound in preclinical models.

References

- 1. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]

- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

Somcl-668: A Selective Allosteric Modulator of the Sigma-1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Somcl-668 is a novel and potent selective positive allosteric modulator of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a variety of cellular functions and central nervous system disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of targeting the sigma-1 receptor.

Introduction

The sigma-1 receptor (σ1R) is a non-opioid receptor that resides primarily at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone. Its function is implicated in a range of cellular processes, including ion channel modulation, neurite outgrowth, and cellular survival. Allosteric modulation of σ1R presents a promising therapeutic strategy, offering the potential for enhanced selectivity and safety compared to orthosteric ligands. This compound has emerged as a key tool compound for studying the therapeutic utility of positive allosteric modulation of the σ1R.[1][2][3][4][5] It has demonstrated potential efficacy in preclinical models of neuropsychiatric and neurological disorders, including schizophrenia and epilepsy.

Mechanism of Action

This compound functions as a positive allosteric modulator of the σ1R. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct site on the σ1R, enhancing the binding and/or efficacy of endogenous or exogenous σ1R agonists. This modulatory activity has been demonstrated to potentiate the effects of σ1R agonists, such as PRE-084, both in vitro and in vivo. The downstream effects of this compound are mediated through the activation of the AKT-CREB-BDNF signaling pathway, which is crucial for neuronal survival, plasticity, and cognitive function.

Data Presentation

In Vitro Data

The following table summarizes the key in vitro quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity | |||

| Effect on (+)-[3H]pentazocine KD | Control: 7.24 ± 1.03 nM; With 100 µM this compound: 3.91 ± 0.35 nM | Radioligand binding assay with brain synaptosomes. | |

| Bmax | No significant change | Radioligand binding assay with brain synaptosomes. | |

| Selectivity | |||

| Affinity for other receptors | No significant affinity for D1, D2, D3, 5-HT1A, 5-HT2A receptors. | Not specified. |

In Vivo Data

The following table summarizes the key in vivo data for this compound.

| Animal Model | Effect | Dose of this compound | Key Findings | Reference |

| PCP-Induced Schizophrenia-like Behaviors in Mice | ||||

| Acute PCP-induced hyperactivity and PPI disruption | Attenuation | Not specified | Dose-dependent amelioration. | |

| Chronic PCP-induced social deficits | Amelioration | Not specified | Dose-dependently increased social interaction time. | |

| Chronic PCP-induced cognitive impairment | Amelioration | Not specified | Dose-dependently improved performance in the novel object recognition test. | |

| Potentiation of PRE-084 effects | Positive modulation | 2.5 mg/kg | A low dose of this compound enhanced the therapeutic effects of PRE-084. | |

| Seizure Models in Mice | ||||

| Maximal electroshock seizure | Anti-seizure activity | 20, 40 mg/kg | Increased seizure threshold. | |

| Pentylenetetrazole-induced convulsions | Anti-seizure activity | 20, 40 mg/kg | Increased latency to seizures. | |

| Kainic acid-induced status epilepticus | Anti-seizure activity | 20, 40 mg/kg | Reduced seizure severity and duration. |

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the effect of this compound on the binding of a radiolabeled ligand to the sigma-1 receptor.

Methodology:

-

Tissue Preparation: Prepare synaptosomes from rodent brain tissue.

-

Incubation: Incubate brain homogenates with varying concentrations of the σ1R radioligand (+)-[3H]pentazocine in the presence or absence of this compound.

-

Separation: Separate bound and free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Analyze the data using saturation binding analysis to determine the dissociation constant (KD) and maximum binding capacity (Bmax).

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To assess the modulatory effect of this compound on neuronal excitability.

Methodology:

-

Slice Preparation: Prepare acute brain slices from rodents.

-

Recording: Perform whole-cell patch-clamp recordings from neurons (e.g., cortical pyramidal neurons).

-

Drug Application: Perfuse the brain slices with artificial cerebrospinal fluid (aCSF) containing this compound, a σ1R agonist (e.g., PRE-084), or a combination of both.

-

Data Acquisition: Record changes in neuronal intrinsic properties, such as resting membrane potential, input resistance, and action potential firing in response to current injections.

-

Data Analysis: Analyze the recorded electrophysiological data to determine the effects of the compounds on neuronal excitability.

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Disruption in Mice

Objective: To evaluate the potential of this compound to reverse sensorimotor gating deficits relevant to schizophrenia.

Methodology:

-

Animal Model: Induce PPI disruption in mice by administering phencyclidine (PCP). Doses of 3.0-5.0 mg/kg are often used to model positive symptoms.

-

Drug Administration: Administer this compound prior to PCP injection.

-

PPI Testing: Place the mice in a startle chamber and present a series of acoustic startle stimuli with and without a preceding prepulse.

-

Data Measurement: Measure the startle response amplitude.

-

Data Analysis: Calculate the percentage of PPI for each trial and compare the results between treatment groups.

Social Interaction Test in Mice

Objective: To assess the effect of this compound on social deficits in a mouse model of schizophrenia.

Methodology:

-

Animal Model: Induce social deficits in mice through chronic administration of PCP.

-

Drug Administration: Administer this compound during the chronic PCP treatment period.

-

Three-Chamber Social Interaction Test:

-

Habituation: Acclimate the test mouse to a three-chambered apparatus.

-

Sociability Phase: Place a novel mouse in one side chamber and a novel object in the other. Record the time the test mouse spends in each chamber and interacting with the mouse and the object.

-

Social Novelty Phase: Replace the novel object with a second novel mouse. Record the time the test mouse spends interacting with the now-familiar mouse and the new novel mouse.

-

-

Data Analysis: Analyze the time spent in each chamber and the duration of social interaction to assess sociability and preference for social novelty.

Novel Object Recognition (NOR) Test in Mice

Objective: To evaluate the impact of this compound on cognitive deficits in a mouse model of schizophrenia.

Methodology:

-

Animal Model: Induce cognitive deficits in mice through chronic administration of PCP. Doses of 1.0-2.0 mg/kg are often more suitable for modeling cognitive deficits.

-

Drug Administration: Administer this compound during the chronic PCP treatment period.

-

NOR Test:

-

Habituation: Acclimate the mice to an open-field arena.

-

Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore them.

-

Test Phase (T2): After a retention interval, replace one of the familiar objects with a novel object and allow the mouse to explore.

-

-

Data Analysis: Measure the time spent exploring the familiar and novel objects. A preference for the novel object indicates intact recognition memory. Calculate a discrimination index to quantify this preference.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Signaling Pathway of this compound.

Caption: Experimental Workflow for In Vivo Evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in health and disease. Its selectivity and positive allosteric modulatory properties make it a compelling candidate for further research and potential therapeutic development. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this compound and the broader field of sigma-1 receptor modulation.

References

- 1. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]

- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Role of Somcl-668 in the BDNF-GSK3β Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somcl-668, a novel and selective allosteric modulator of the sigma-1 receptor (S1R), has emerged as a promising therapeutic candidate for neuropsychiatric disorders. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a specific focus on its pivotal role in the Brain-Derived Neurotrophic Factor (BDNF) and Glycogen Synthase Kinase 3β (GSK3β) signaling pathway. This document synthesizes key quantitative data from preclinical studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved pathways and workflows. The evidence presented herein demonstrates that this compound, by positively modulating the S1R, enhances BDNF expression and promotes the inhibitory phosphorylation of GSK3β, suggesting a potent mechanism for its observed antidepressant and neuroprotective effects.

Introduction

The sigma-1 receptor (S1R) is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in cellular homeostasis and neuronal function.[1] Allosteric modulation of S1R represents a sophisticated therapeutic strategy, offering potential for enhanced safety and selectivity.[2] this compound (3-methyl-phenyl-2, 3, 4, 5-tetrahydro-1H-benzo[d]azepin-7-ol) is the first identified selective and potent allosteric modulator of the S1R.[2][3]

The BDNF-GSK3β signaling pathway is a critical regulator of neuronal survival, synaptic plasticity, and mood.[4] Dysregulation of this pathway is implicated in the pathophysiology of major depressive disorder and other neuropsychiatric conditions. This guide focuses on the molecular interactions of this compound within this pathway, providing a comprehensive resource for researchers in neuroscience and drug development.

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator of the S1R. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct site, enhancing the receptor's response to endogenous or exogenous agonists. This modulation leads to the activation of downstream signaling cascades, most notably the BDNF-GSK3β pathway.

The proposed mechanism involves two key events initiated by S1R activation by this compound:

-

Upregulation of BDNF: Activated S1R promotes the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).

-

Inactivation of GSK3β: BDNF, upon binding to its receptor TrkB, activates signaling cascades that lead to the phosphorylation of GSK3β at the Serine-9 residue (Ser-9), which inactivates the kinase. There is also evidence for a more direct, TrkB-independent crosstalk in which activated S1R can increase GSK3β phosphorylation.

The inactivation of GSK3β is a convergence point for many antidepressant therapies and is associated with neuroprotective and mood-stabilizing effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vivo Effects of this compound in a Chronic Unpredicted Mild Stress (CUMS) Mouse Model

| Parameter | Treatment Group | Dosage | Duration | Outcome | Statistical Significance |

| BDNF Expression (Hippocampus) | CUMS + Vehicle | - | 1 week | Decreased | P < 0.05 vs. Control |

| CUMS + this compound | 10 mg/kg, i.p. | 1 week | Restored to control levels | P < 0.01 vs. CUMS | |

| p-GSK3β (Ser-9) Levels (Hippocampus) | CUMS + Vehicle | - | 1 week | Decreased | P < 0.01 vs. Control |

| CUMS + this compound | 10 mg/kg, i.p. | 1 week | Increased vs. CUMS | P < 0.01 vs. CUMS | |

| Anhedonia-like Behavior (Sucrose Preference) | CUMS + Vehicle | - | 1 week | Decreased preference | - |

| CUMS + this compound | 10 mg/kg, i.p. | 1 week | Rapidly ameliorated | - |

Table 2: In Vitro Effects of this compound on Primary Hippocampal Neurons

| Parameter | Treatment Condition | Concentration | Duration | Outcome | Statistical Significance |

| Neurite Outgrowth | (+)SKF-10047 (S1R agonist) | 1 µM | 48 h | Increased | - |

| (+)SKF-10047 + this compound | 1 µM + 10 µM | 48 h | Potentiated increase | P < 0.01 vs. (+)SKF-10047 alone | |

| BDNF Secretion | (+)SKF-10047 (S1R agonist) | 1 µM | 48 h | Increased | - |

| (+)SKF-10047 + this compound | 1 µM + 10 µM | 48 h | Potentiated increase | P < 0.05 vs. (+)SKF-10047 alone |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Experimental Workflow: CUMS Model

The diagram below outlines the typical workflow for investigating the effects of this compound using the Chronic Unpredicted Mild Stress (CUMS) model in mice.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Wang et al. (2016).

Chronic Unpredicted Mild Stress (CUMS) Model

-

Animals: Male C57BL/6 mice are used.

-

Housing: Mice are singly housed with ad libitum access to food and water, except during specific stress periods.

-

Stress Protocol: For 8 consecutive weeks, mice are subjected to a varying sequence of mild, unpredictable stressors. The stressors include:

-

24-hour food deprivation

-

24-hour water deprivation

-

Cage tilt (45°) for 24 hours

-

Overnight illumination

-

Soiled cage (100 ml of water in bedding) for 24 hours

-

Forced swimming (4°C for 5 minutes)

-

Tail suspension (1 cm from the tail tip for 5 minutes)

-

-

Treatment: Following the 8-week stress period, mice are randomly assigned to treatment groups and administered daily intraperitoneal (i.p.) injections of vehicle or this compound (e.g., 5 or 10 mg/kg) for 1 week.

-

Behavioral Assessment: Anhedonia-like behavior is assessed using the sucrose preference test before and after the treatment period.

Western Blot Analysis

-

Tissue Preparation: Hippocampal tissue is dissected, homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors, and centrifuged to collect the supernatant. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies. Recommended antibodies and dilutions are:

-

Rabbit anti-phospho-GSK3β (Ser-9) (1:1000, Cell Signaling Technology)

-

Rabbit anti-GSK3β (1:1000, Cell Signaling Technology)

-

Rabbit anti-BDNF (1:1000, Abcam)

-

Mouse anti-β-actin (1:5000, as a loading control)

-

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.

BDNF ELISA

-

Sample Preparation: Supernatants from cultured primary neurons are collected.

-

Assay: BDNF protein levels are quantified using a commercial BDNF ELISA kit (e.g., from R&D Systems or Promega) according to the manufacturer's instructions.

-

Procedure Outline:

-

Standards and samples are added to a 96-well plate pre-coated with an anti-BDNF antibody.

-

The plate is incubated to allow BDNF to bind.

-

After washing, a biotinylated anti-BDNF detection antibody is added.

-

Following another wash, streptavidin-HRP is added.

-

A substrate solution (TMB) is added, and color develops in proportion to the amount of BDNF.

-

The reaction is stopped, and the absorbance is read at 450 nm.

-

Primary Hippocampal Neuron Culture and Neurite Outgrowth Assay

-

Cell Culture: Hippocampi are dissected from embryonic day 18 (E18) mouse embryos. The tissue is dissociated, and cells are plated on poly-D-lysine-coated coverslips or plates in Neurobasal medium supplemented with B27 and L-glutamine.

-

Treatment: After 24 hours in culture, neurons are treated with this compound (e.g., 10 µM) and/or an S1R agonist like (+)SKF-10047 (e.g., 1 µM).

-

Incubation: Cells are incubated for 48 hours.

-

Immunocytochemistry:

-

Cells are fixed with 4% paraformaldehyde.

-

Cells are permeabilized and blocked.

-

Cells are incubated with a primary antibody against a neuronal marker (e.g., MAP2 or β-III tubulin).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Images of neurons are captured using a fluorescence microscope.

-

Neurite length is measured using imaging software (e.g., ImageJ). The length of the longest neurite per neuron is typically quantified for at least 20 cells per condition.

-

Conclusion

The collective evidence strongly supports the role of this compound as a significant modulator of the BDNF-GSK3β pathway through its allosteric action on the sigma-1 receptor. The data indicates that this compound can effectively reverse stress-induced deficits in this pathway, leading to increased BDNF expression and inactivation of GSK3β. These molecular effects underpin the observed antidepressant-like and neuroprotective properties of the compound in preclinical models. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other S1R modulators, facilitating further research into their therapeutic potential for a range of neuropsychiatric disorders.

References

- 1. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of Sigma-1 Receptors Elicits Rapid Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]

SOMCL-668: A Novel Allosteric Modulator of the Sigma-1 Receptor for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: SOMCL-668 is a novel and selective positive allosteric modulator of the sigma-1 receptor (S1R), a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondria interface.[1][2][3][4] Allosteric modulation offers a sophisticated approach to drug discovery, providing potential advantages in terms of safety and selectivity compared to direct agonists or antagonists.[2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its demonstrated applications in preclinical neuroscience research, with a focus on its potential therapeutic utility in depression, psychosis, and epilepsy.

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the S1R, thereby potentiating the activity of endogenous or exogenous S1R agonists. This modulation enhances the downstream signaling cascades initiated by S1R activation. A key function of the S1R is its ability to dissociate from its binding partner, the immunoglobulin protein (BiP), upon stimulation, allowing it to translocate and regulate various ion channels and signaling pathways. This compound has been shown to synergize with S1R agonists to promote this dissociation.

Applications in Neuroscience Research

Preclinical studies have highlighted the potential of this compound in several key areas of neuroscience research, primarily focusing on its antidepressant, antipsychotic, and anticonvulsant properties.

Antidepressant-like Activity

In rodent models of depression, this compound has demonstrated rapid and potent antidepressant-like effects. A single administration of this compound has been shown to reduce immobility time in the forced swimming test (FST) and tail suspension test (TST). Furthermore, in the chronic unpredictable mild stress (CUMS) model, a paradigm that mimics chronic stress-induced depression, repeated administration of this compound rapidly ameliorated anhedonia-like behavior. These effects were blocked by the S1R antagonist BD1047, confirming the S1R-mediated mechanism of action.

The antidepressant effects of this compound are linked to its ability to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Specifically, this compound treatment has been shown to increase the expression of BDNF and promote the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at Ser-9 in the hippocampus.

Antipsychotic-like Effects

This compound has also been investigated for its potential in treating psychotic disorders like schizophrenia. In animal models using the NMDA receptor antagonist phencyclidine (PCP) to induce schizophrenia-like behaviors, this compound attenuated PCP-induced hyperactivity and prepulse inhibition (PPI) deficits. Moreover, it ameliorated social interaction deficits and cognitive impairments induced by chronic PCP administration. These antipsychotic-like effects were absent in S1R knockout mice, further solidifying the role of the S1R in the action of this compound.

The underlying mechanism for these effects involves the modulation of the AKT-CREB-BDNF signaling pathway in the prefrontal cortex. This compound was found to reverse the PCP-induced downregulation of phosphorylated AKT, phosphorylated CREB, and BDNF.

Anti-seizure Activity

The therapeutic potential of this compound extends to epilepsy. In various mouse models of seizures, including the maximal electroshock seizure (MES) test, and pentylenetetrazol (PTZ) and kainic acid-induced seizure models, this compound demonstrated significant anti-seizure activity. It was shown to increase the seizure threshold and delay the onset of seizures.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Antidepressant-like Effects of this compound

| Experimental Model | Species | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |

| Forced Swimming Test (FST) | Mice | 10, 20 | Decreased immobility time | |

| Tail Suspension Test (TST) | Mice | 10, 20 | Decreased immobility time | |

| Chronic Unpredictable Mild Stress (CUMS) | Mice | 5, 10 | Rapidly ameliorated anhedonia-like behavior |

Table 2: In Vivo Antipsychotic-like Effects of this compound

| Experimental Model | Species | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |

| Acute PCP-induced Hyperactivity | Mice | Not specified | Attenuated hyperlocomotion | |

| Acute PCP-induced PPI Deficits | Mice | Not specified | Ameliorated disruption of PPI | |

| Chronic PCP-induced Social Deficits | Mice | Not specified | Ameliorated social deficits | |

| Chronic PCP-induced Cognitive Impairment | Mice | Not specified | Ameliorated cognitive impairment |

Table 3: In Vivo Anti-seizure Effects of this compound

| Experimental Model | Species | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |

| Maximal Electroshock Seizure (MES) Test | Mice | 40 | Raised seizure threshold | |

| Pentylenetetrazol (PTZ)-induced Seizures | Mice | 40 | Prolonged latencies to clonus and tonic-clonic convulsions | |

| Kainic Acid-induced Status Epilepticus | Mice | 40 | Prolonged latency to seizure, lowered seizure severity |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective and therapeutic effects of this compound are mediated through the modulation of key intracellular signaling cascades.

Caption: Antidepressant signaling pathway of this compound.

Caption: Antipsychotic-like signaling pathway of this compound.

Experimental Workflows

The following diagrams illustrate typical experimental workflows used to evaluate the efficacy of this compound in preclinical models.

Caption: Workflow for CUMS model of depression.

Caption: Workflow for PCP model of psychosis.

Experimental Protocols

While detailed, step-by-step protocols are beyond the scope of this guide, this section outlines the general methodologies employed in the preclinical evaluation of this compound.

Animals

Studies have primarily utilized male C57BL/6 mice. All animal procedures were conducted in accordance with approved animal care and use committee guidelines.

Drug Administration

This compound is typically dissolved in a vehicle (e.g., saline with a small percentage of Tween 80) and administered via intraperitoneal (i.p.) injection. Doses have ranged from 5 to 40 mg/kg depending on the experimental model.

Behavioral Assays

-

Forced Swimming Test (FST) and Tail Suspension Test (TST): These are common models to assess antidepressant-like activity. The duration of immobility is measured over a set period after drug administration.

-

Chronic Unpredictable Mild Stress (CUMS): This is a more translationally relevant model of depression. It involves subjecting animals to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, often measured by anhedonia (e.g., reduced sucrose preference).

-

PCP-induced Hyperactivity and Prepulse Inhibition (PPI) Deficits: These models are used to screen for antipsychotic potential. Locomotor activity is measured in an open field, and PPI of the acoustic startle response is assessed to model sensorimotor gating deficits observed in schizophrenia.

-

Seizure Models: The maximal electroshock seizure (MES) test, and pentylenetetrazol (PTZ) and kainic acid-induced seizure models are standard methods to evaluate anticonvulsant efficacy.

Biochemical Assays

-

Western Blotting: This technique is used to measure the levels of specific proteins and their phosphorylation status in brain tissue homogenates (e.g., hippocampus, prefrontal cortex). Key proteins of interest include BDNF, GSK3β, AKT, and CREB.

-

ELISA: Enzyme-linked immunosorbent assay can be used to quantify the concentration of proteins like BDNF in cell culture supernatants or tissue lysates.

Cell Culture Experiments

Primary hippocampal neurons can be cultured to investigate the direct effects of this compound on neuronal morphology and signaling in vitro. For instance, studies have assessed neurite outgrowth and BDNF secretion in response to this compound treatment.

Conclusion

This compound represents a promising research tool and a potential therapeutic lead for a range of neurological and psychiatric disorders. Its unique mechanism as a positive allosteric modulator of the S1R provides a novel avenue for drug development. The compelling preclinical data in models of depression, psychosis, and epilepsy underscore the importance of further investigation into the therapeutic applications of this compound and the broader field of S1R modulation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this innovative compound.

References

- 1. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]

- 4. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antidepressant Effects of Somcl-668: A Technical Guide

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients failing to achieve remission with currently available therapies. This underscores the urgent need for novel antidepressant agents with distinct mechanisms of action. Somcl-668 (3-methyl-phenyl-2, 3, 4, 5-tetrahydro-1H-benzo[d]azepin-7-ol) is a novel and selective allosteric modulator of the sigma-1 receptor, a unique intracellular chaperone protein implicated in neuroplasticity and cellular stress responses.[1][2] Preclinical studies have demonstrated that this compound elicits potent and rapid-acting antidepressant effects.[1][2][3] A single administration reduces depressive-like behaviors in standard rodent models, while chronic administration in a stress-induced model rapidly ameliorates anhedonia. The therapeutic action of this compound is linked to the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK3β), a key pathway in neuronal survival and function. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols used to investigate the antidepressant properties of this compound.

Preclinical Efficacy

The antidepressant potential of this compound has been evaluated in a battery of well-established rodent behavioral models. These tests are designed to assess despair, anhedonia, and other behavioral phenotypes relevant to depression.

Acute Antidepressant-Like Effects

A single administration of this compound was assessed using the Forced Swimming Test (FST) and Tail Suspension Test (TST) in mice. Both are highly reliable assays for screening potential antidepressant compounds. In these tests, a reduction in immobility time is indicative of an antidepressant-like effect. This compound significantly decreased immobility time in a dose-dependent manner, with these effects being abolished by pretreatment with the sigma-1 receptor antagonist BD1047, confirming the on-target activity of the compound.

| Behavioral Test | Drug/Dose (mg/kg, i.p.) | Key Finding | Statistical Significance |

| Forced Swimming Test (FST) | This compound (5, 10, 20) | Significant reduction in immobility time | F(5, 54) = 11.60, P < 0.01 |

| Tail Suspension Test (TST) | This compound (10) | 25.9% reduction in immobility time vs. control | P < 0.01 |

| Tail Suspension Test (TST) | This compound (20) | 31.4% reduction in immobility time vs. control | P < 0.01 |

Rapid Amelioration of Anhedonia in a Chronic Stress Model

The Chronic Unpredicted Mild Stress (CUMS) model is a highly validated paradigm for inducing depressive-like states in rodents, including anhedonia (a core symptom of MDD), which is measured by a decrease in sucrose preference. Following an 8-week CUMS protocol, mice were treated daily with this compound for one week. The results showed a rapid reversal of anhedonia-like behavior, a significant advantage over many traditional antidepressants that require several weeks to take effect.

| Model | Drug/Dose (mg/kg/day, i.p.) | Duration | Key Behavioral Finding |

| CUMS | This compound (5, 10) | 1 week | Rapidly ameliorated anhedonia-like behavior |

| CUMS | Venlafaxine (10) | 1 week | Ameliorated anhedonia-like behavior |

Mechanism of Action: The Sigma-1 Receptor and BDNF-GSK3β Pathway

The antidepressant effects of this compound are mediated through its action as a positive allosteric modulator of the sigma-1 receptor. This modulation triggers a downstream signaling cascade crucial for neuroplasticity and cell survival. The primary pathway implicated is the sigma-1 receptor-regulated BDNF-GSK3β pathway.

Studies show that this compound administration leads to:

-

Increased BDNF Expression: In the CUMS model, stress-induced reduction in hippocampal BDNF was restored by one week of treatment with this compound (10 mg/kg).

-

Inactivation of GSK3β: this compound promotes the phosphorylation of GSK3β at the Serine-9 (Ser-9) residue. This phosphorylation inactivates the kinase, an event considered a common mechanism for many antidepressant drugs.

-

Potentiation of Neuronal Growth: In cultured primary neurons, this compound enhanced sigma-1 receptor agonist-induced neurite outgrowth and the secretion of BDNF.

| Molecular Target | Model | Drug/Dose | Key Finding | Statistical Significance |

| BDNF Expression | CUMS Mice | 10 mg/kg this compound | Restored CUMS-suppressed BDNF in hippocampus | P < 0.01 vs. CUMS |

| p-GSK3β (Ser-9) | Naïve Mice | Single injection this compound | Increased phosphorylation in hippocampus | F(3, 8) = 8.865, P < 0.01 |

| p-GSK3β (Ser-9) | CUMS Mice | 10 mg/kg this compound | Restored CUMS-suppressed phosphorylation | P < 0.01 vs. CUMS |

This mechanism is further supported by evidence linking the sigma-1 receptor to the AKT–CREB–BDNF signaling pathway, where AKT can directly phosphorylate and inhibit GSK3β, and CREB is a key transcription factor for BDNF.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key protocols used in the preclinical evaluation of this compound.

Animals

Male C57BL/6 mice (6–8 weeks old) were used for all behavioral and biochemical studies. Animals were maintained under standard laboratory conditions (20–22°C, 12:12 h light/dark cycle) with ad libitum access to food and water. All experiments were conducted in accordance with institutional animal care and use committee guidelines.

Forced Swimming Test (FST)

The FST is a behavioral test used to evaluate antidepressant efficacy.

-

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

-

Procedure: Mice are randomly assigned to treatment groups (e.g., vehicle, this compound at 5, 10, 20 mg/kg). Drugs are administered via intraperitoneal (i.p.) injection 60 minutes prior to the test. Each mouse is gently placed in the water for a 6-minute session.

-

Scoring: The session is video-recorded, and the duration of immobility (floating passively with only minor movements to keep the head above water) during the final 4 minutes is scored by a trained observer blinded to the treatment groups.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS protocol is a validated animal model that induces a depressive-like phenotype, including anhedonia.

-

Induction Phase (8 weeks): Mice are subjected to a randomized schedule of various mild stressors (e.g., damp bedding, cage tilt, social stress, altered light/dark cycle) to prevent habituation. A control group remains undisturbed.

-

Treatment Phase (1 week): Following the induction phase, CUMS-exposed mice are randomly divided into treatment groups: CUMS + Vehicle, CUMS + this compound (5 or 10 mg/kg), and CUMS + Venlafaxine (10 mg/kg). Drugs are administered i.p. once daily.

-

Behavioral Assessment: Anhedonia is measured weekly using the Sucrose Preference Test (SPT). Mice are presented with two bottles, one with water and one with a 1% sucrose solution. Preference is calculated as the ratio of sucrose solution consumed to total fluid consumed.

-

Biochemical Analysis: At the end of the treatment week, animals are sacrificed, and hippocampal tissue is dissected for Western blot analysis of BDNF and p-GSK3β levels.

Conclusion

This compound represents a promising development in antidepressant therapy. As a selective allosteric modulator of the sigma-1 receptor, it possesses a novel mechanism of action distinct from traditional monoaminergic agents. Preclinical evidence strongly supports its capacity for rapid-acting antidepressant effects, a significant potential advantage for clinical practice. The mechanism, centered on the upregulation of the BDNF-GSK3β pathway, aligns with the neurotrophic hypothesis of depression and offers a clear biological basis for its therapeutic effects. The comprehensive data gathered from robust behavioral models and molecular analyses provide a solid foundation for the continued investigation and clinical development of this compound as a next-generation treatment for Major Depressive Disorder.

References

Somcl-668: A Novel Sigma-1 Receptor Allosteric Modulator for Neuropsychiatric Disorders

A Technical Whitepaper on Preclinical Evidence and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders due to its role in neuroplasticity and cellular stress responses. Somcl-668 is a novel, selective positive allosteric modulator of the S1R, demonstrating significant therapeutic potential in preclinical models of depression, psychosis, and epilepsy. This document provides an in-depth technical overview of the core preclinical data, mechanism of action, and experimental methodologies related to this compound. Allosteric modulation of the S1R by this compound may represent a new therapeutic strategy for neuropsychiatric conditions.[1][2]

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the sigma-1 receptor.[2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct site, potentiating the effects of endogenous or exogenous S1R agonists.[2][3] This mechanism offers potential advantages in terms of safety and selectivity. The therapeutic effects of this compound are linked to the downstream modulation of key signaling pathways involved in neuroplasticity and cell survival, including the Brain-Derived Neurotrophic Factor (BDNF) pathway.

Signaling Pathways

Preclinical studies indicate that this compound's engagement with the S1R leads to the activation of at least two critical intracellular signaling cascades:

-

BDNF-GSK3β Pathway: In models of depression, this compound has been shown to enhance the expression of BDNF and increase the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at the Ser-9 residue, which leads to its inactivation. This pathway is crucial for neuronal survival and synaptic plasticity.

-

AKT-CREB-BDNF Pathway: In models relevant to psychosis, this compound reverses deficits in the AKT-CREB-BDNF signaling pathway. This pathway is integral to learning, memory, and cognitive function.

Caption: Proposed signaling pathway for this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various animal models of neuropsychiatric disorders.

Table 1: Antidepressant-Like Activity

| Experimental Model | Species | Treatment | Dose (mg/kg, i.p.) | Key Finding | Reference |

| Forced Swim Test (FST) | Mice | Single dose | 10, 20 | Significantly decreased immobility time. | |

| Tail Suspension Test (TST) | Mice | Single dose | 10, 20 | Significantly decreased immobility time. | |

| Chronic Unpredictable Mild Stress (CUMS) | Mice | 1 week | 10 | Reversed anhedonia-like behavior (sucrose preference). | |

| Hippocampal BDNF Expression (CUMS) | Mice | 1 week | 10 | Significantly increased BDNF expression. | |

| Hippocampal p-GSK3β (Ser-9) | Mice | Single dose | 10 | Increased phosphorylation of GSK3β. |

Table 2: Antipsychotic-Like Activity (PCP-Induced Models)

| Experimental Model | Species | Treatment | Dose (mg/kg, i.p.) | Key Finding | Reference |

| Hyperlocomotion | Mice | Acute | Not specified | Attenuated PCP-induced hyperactivity. | |

| Prepulse Inhibition (PPI) Deficit | Mice | Acute | Not specified | Ameliorated PCP-induced disruption of PPI. | |

| Social Interaction Deficit | Mice | Chronic (1 week) | Not specified | Dose-dependently increased social interaction time. | |

| Cognitive Impairment (NOR) | Mice | Chronic (1 week) | Not specified | Ameliorated cognitive deficits. | |

| Frontal Cortex BDNF Expression | Mice | Chronic | Not specified | Reversed PCP-induced downregulation of BDNF. |

NOR: Novel Object Recognition

Table 3: Anti-Seizure Activity

| Experimental Model | Species | Treatment | Dose (mg/kg, i.p.) | Key Finding | Reference |

| Maximal Electroshock Seizure (MES) | Mice | Single dose | 40 | Significantly raised the seizure threshold. | |

| Pentylenetetrazol (PTZ)-Induced Seizures | Mice | Single dose | 40 | Prolonged latency to clonus and tonic-clonic convulsions. | |

| Kainic Acid-Induced Status Epilepticus | Mice | Single dose | Not specified | Prolonged latency to seizure and lowered seizure severity. | |

| Zebrafish (scn1Lab-/- mutant) | Zebrafish Larvae | 22-hour treatment | 10 µM | Reduced hyperlocomotor phenotype. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Forced Swim Test (FST)

-

Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water cylinder.

-

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Mice are individually placed into the cylinder for a 6-minute session.

-

Behavior is recorded by a video camera.

-

An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the session.

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

This compound or vehicle is administered intraperitoneally (i.p.) 60 minutes prior to the test.

-

Chronic Unpredictable Mild Stress (CUMS) Model

-

Objective: To induce a state of anhedonia and other depression-like behaviors in rodents through prolonged exposure to various mild stressors.

-

Procedure:

-

Animals are subjected to a variable sequence of mild stressors daily for a period of 4-8 weeks.

-

Stressors include: cage tilt (45°), food or water deprivation (24h), soiled cage (200 ml of water in sawdust bedding), overnight illumination, and exposure to an empty water bottle.

-

To assess anhedonia, a sucrose preference test is conducted weekly. Animals are deprived of food and water for 24 hours and then presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing tap water, for 1 hour.

-

Sucrose preference is calculated as: (weight of sucrose solution consumed / total weight of liquid consumed) x 100.

-

After the development of a stable anhedonic state, animals are treated daily with this compound or vehicle for the specified duration (e.g., 1 week).

-

PCP-Induced Prepulse Inhibition (PPI) Disruption

-

Objective: To model sensorimotor gating deficits relevant to schizophrenia.

-

Apparatus: A startle response system consisting of a sound-attenuated chamber with a speaker and a sensor platform to detect whole-body startle.

-

Procedure:

-

Mice are placed in the apparatus and allowed to acclimate for 5 minutes with background white noise (e.g., 65 dB).

-

The session consists of multiple trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials where a weaker acoustic prepulse (e.g., 75-85 dB) precedes the startle stimulus by a short interval (e.g., 100 ms).

-

This compound is administered prior to an injection of phencyclidine (PCP).

-

PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

-

The ability of this compound to reverse the PCP-induced deficit in PPI is measured.

-

Caption: A representative experimental workflow for this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for neuropsychiatric disorders, including depression, psychosis, and epilepsy. Its novel mechanism as a positive allosteric modulator of the sigma-1 receptor offers a promising new avenue for drug development. The consistent efficacy across multiple, well-validated animal models, coupled with a clear link to neurotrophic signaling pathways, provides a solid foundation for further investigation.

Future research should focus on:

-

Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies are necessary to establish a complete safety profile.

-

Chronic Dosing Studies: Longer-term studies are needed to assess sustained efficacy and potential for tolerance or adverse effects.

-

Clinical Translation: Given the robust preclinical evidence, progression towards Investigational New Drug (IND)-enabling studies and subsequent human clinical trials is the logical next step to validate these findings in patient populations.

The development of this compound could provide a valuable new therapeutic option for patients with complex neuropsychiatric conditions.

References

The Discovery and Development of Somcl-668: A Novel Sigma-1 Receptor Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Somcl-668 (3-methyl-phenyl-2, 3, 4, 5-tetrahydro-1H-benzo[d]azepin-7-ol) is a novel, selective, and potent small molecule that acts as a positive allosteric modulator of the sigma-1 receptor (σ1R). Discovered and synthesized by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, this compound has demonstrated significant therapeutic potential in preclinical models of various neuropsychiatric and neurological disorders, including depression, psychosis, and epilepsy. Its unique mechanism of action, which involves enhancing the binding and efficacy of endogenous and exogenous σ1R agonists, offers a promising alternative to traditional direct-acting agonists, potentially with an improved safety and selectivity profile. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates.

Introduction: The Rationale for a Sigma-1 Receptor Allosteric Modulator

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a wide range of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. The diverse functions of the σ1R have implicated it in the pathophysiology of numerous central nervous system (CNS) disorders.

While direct-acting σ1R agonists have shown therapeutic promise, they can be associated with off-target effects and a lack of receptor subtype selectivity. Allosteric modulation presents a more nuanced approach to drug action. By binding to a site on the receptor distinct from the primary (orthosteric) binding site, allosteric modulators can fine-tune the receptor's response to its natural ligands. This can lead to a more physiological and potentially safer therapeutic effect.

This compound was developed as a selective allosteric modulator to harness the therapeutic potential of the σ1R while potentially mitigating the risks associated with direct agonists.

Discovery and Synthesis

This compound was identified through a series of structural modifications of SKF83959, a compound initially known as a dopamine D1 receptor agonist but later found to possess allosteric modulatory activity at the σ1R. The goal was to create a derivative with high selectivity for the σ1R and no significant affinity for other neurotransmitter receptors. This led to the synthesis of this compound at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1] The compound has a purity of over 98%.[2]

While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the general chemical structure of this compound is 3-methyl-phenyl-2, 3, 4, 5-tetrahydro-1H-benzo[d]azepin-7-ol.[1][3]

Mechanism of Action

This compound functions as a positive allosteric modulator of the σ1R.[4] This means that it does not directly activate the receptor on its own but enhances the binding and functional effects of orthosteric σ1R agonists.

Key Mechanistic Features:

-

Enhanced Ligand Binding: In radioligand binding assays, this compound was shown to shift the saturation curve of the σ1R radioligand --INVALID-LINK---pentazocine to the left, significantly decreasing the dissociation constant (Kd) from 7.24 ± 1.03 nM to 3.91 ± 0.35 nM without altering the maximum number of binding sites (Bmax). This indicates that this compound increases the affinity of the orthosteric ligand for the receptor.

-

Potentiation of Agonist-Induced Effects: this compound potentiates the effects of σ1R agonists, such as (+)-SKF-10047 and PRE-084. This has been observed in various cellular and in vivo experiments, including agonist-induced neurite outgrowth and neurotrophic factor secretion.

-

Modulation of Receptor Trafficking: Activated σ1Rs dissociate from the binding immunoglobulin protein (BiP) chaperone and translocate from the endoplasmic reticulum to the plasma membrane. This compound has been shown to synergize with the σ1R agonist (+)-SKF-10047 to promote this dissociation and translocation.

Preclinical Efficacy

This compound has undergone preclinical evaluation in various animal models, demonstrating potential therapeutic efficacy in depression, psychosis, and epilepsy.

Antidepressant-like Effects

In rodent models of depression, this compound exhibited rapid-acting antidepressant-like effects.

Experimental Data:

| Experimental Model | Species | Key Findings | Dosage | Reference |

| Forced Swim Test (FST) | Mice | Significantly reduced immobility time. | 10 and 20 mg/kg (i.p.) | |

| Tail Suspension Test (TST) | Mice | A single injection significantly reduced immobility time by 25.9% (10 mg/kg) and 31.4% (20 mg/kg). | 10 and 20 mg/kg (i.p.) | |

| Chronic Unpredictable Mild Stress (CUMS) | Mice | Rapidly ameliorated anhedonia-like behavior within one week of treatment. | 5 and 10 mg/kg (daily, i.p.) |

The antidepressant effects of this compound were blocked by the σ1R antagonist BD1047, confirming the involvement of the sigma-1 receptor.

Antipsychotic-like Effects

This compound has shown promise in ameliorating behaviors associated with psychosis in animal models.

Experimental Data:

| Experimental Model | Species | Key Findings | Dosage | Reference |

| PCP-Induced Hyperlocomotion | Mice | Attenuated phencyclidine (PCP)-induced hyperactivity. | Not specified | |

| PCP-Induced Prepulse Inhibition (PPI) Deficit | Mice | Ameliorated PCP-induced disruption of sensorimotor gating. | Not specified | |

| PCP-Induced Social Interaction Deficits | Mice | Increased social interaction time in PCP-treated mice. | Not specified | |

| PCP-Induced Cognitive Impairment | Mice | Improved performance in the novel object recognition (NOR) test. | Not specified |

These antipsychotic-like effects were also blocked by the σ1R antagonist BD1047 and were absent in σ1R knockout mice, further validating the mechanism of action.

Anticonvulsant Effects

This compound has demonstrated anti-seizure activity in several rodent models of epilepsy.

Experimental Data:

| Experimental Model | Species | Key Findings | Dosage | Reference |

| Maximal Electroshock Seizure Test (MEST) | Mice | Raised the seizure threshold. | 40 mg/kg (i.p.) | |

| Pentylenetetrazol (PTZ)-Induced Seizures | Mice | Prolonged the latency to clonus and generalized tonic-clonic seizures, and increased survival time. | 40 mg/kg (i.p.) | |

| Kainic Acid-Induced Status Epilepticus | Mice | Prolonged the latency to seizure onset, lowered seizure severity, and shortened seizure duration. | 40 mg/kg (i.p.) |

The anticonvulsant effects of this compound were abolished by the σ1R antagonist BD1047.

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, primarily involving Brain-Derived Neurotrophic Factor (BDNF).

BDNF-GSK3β Pathway

In the context of its antidepressant effects, this compound has been shown to activate the BDNF-GSK3β pathway.

-

Mechanism: Activation of the σ1R by this compound leads to an increase in the expression and secretion of BDNF. BDNF then activates its receptor, TrkB, which in turn leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β) at the Ser-9 position. The inactivation of GSK3β is a common downstream target for many antidepressant drugs.

AKT-CREB-BDNF Pathway

The antipsychotic-like effects of this compound are associated with the modulation of the AKT-CREB-BDNF signaling cascade.

-

Mechanism: Allosteric modulation of the σ1R by this compound activates the PI3K/AKT pathway. Activated AKT then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of the BDNF gene, leading to increased BDNF expression. This pathway is crucial for neuronal survival, plasticity, and cognitive function.

Experimental Protocols

Detailed experimental protocols for the key assays used in the evaluation of this compound are provided below.

Radioligand Binding Assay

-

Objective: To determine the effect of this compound on the binding of a radiolabeled ligand to the σ1R.

-

Procedure:

-

Prepare brain synaptosomes from rodents.

-

Incubate the synaptosomes with varying concentrations of the σ1R radioligand --INVALID-LINK---pentazocine (0.1–60 nM) in the presence or absence of this compound (100 μM).

-

Define non-specific binding using a high concentration of an unlabeled σ1R ligand (e.g., 10 μM BD1047).

-

Incubate the mixture for 2.5 hours at 30°C.

-

Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Forced Swim Test (FST)

-

Objective: To assess antidepressant-like activity in mice.

-

Procedure:

-

Individually place mice in a transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, from which they cannot escape.

-

The test session is typically 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before the test.

-

Tail Suspension Test (TST)

-

Objective: To evaluate antidepressant-like effects in mice.

-

Procedure:

-

Acoustically and visually isolate individual mice and suspend them by their tail to a horizontal bar using adhesive tape. The tail is fixed approximately 1 cm from the tip.

-

The duration of the test is 6 minutes.

-

Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Administer this compound or vehicle i.p. 60 minutes prior to the test.

-

Chronic Unpredictable Mild Stress (CUMS)

-

Objective: To induce a depressive-like state in rodents.

-

Procedure:

-

Subject mice to a variable sequence of mild stressors daily for a period of 8 weeks.

-

Stressors may include: food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and restraint stress.

-

After the induction of a stable depressive-like phenotype (assessed by measures such as anhedonia in the sucrose preference test), begin daily treatment with this compound or vehicle.

-

Continue the CUMS procedure during the treatment period.

-

Assess behavioral and neurochemical parameters at the end of the treatment period.

-

Phencyclidine (PCP)-Induced Behavioral Models

-

Objective: To model positive, negative, and cognitive symptoms of schizophrenia.

-

Procedure:

-

Hyperlocomotion: Administer PCP to mice and measure their locomotor activity in an open-field arena.

-

Prepulse Inhibition (PPI) of Startle: Measure the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus. PCP disrupts PPI, and the reversal of this disruption is indicative of antipsychotic-like activity.

-

Social Interaction: Measure the time spent in social interaction between two unfamiliar mice. PCP reduces social interaction, and an increase in interaction time suggests an amelioration of negative-like symptoms.

-

Novel Object Recognition (NOR): Assess cognitive function by measuring the ability of a mouse to distinguish between a familiar and a novel object.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To investigate the effects of this compound on neuronal excitability and synaptic transmission.

-

Procedure:

-

Prepare acute brain slices from rodents.

-

Perform whole-cell recordings from neurons in specific brain regions (e.g., cortical layer 2/3 pyramidal neurons).

-

Bath-apply this compound and/or a σ1R agonist (e.g., PRE084) and record changes in intrinsic excitability (e.g., spike frequency in response to current injections) and synaptic currents.

-

Pharmacokinetics, Safety, and Clinical Trial Status

As of the latest available information, detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive preclinical safety and toxicology data for this compound have not been published in the peer-reviewed literature. Furthermore, there is no public record of this compound having entered into human clinical trials.

Conclusion and Future Directions

This compound represents a significant advancement in the field of sigma-1 receptor pharmacology. As a selective positive allosteric modulator, it has demonstrated a robust preclinical efficacy profile across models of depression, psychosis, and epilepsy. Its mechanism of action, centered on the potentiation of σ1R function and the modulation of crucial neurotrophic signaling pathways, provides a strong rationale for its further development.

Future research should focus on several key areas:

-

Detailed Pharmacokinetic and Safety Profiling: Comprehensive ADME and toxicology studies are essential to determine the drug-like properties of this compound and to establish a safety profile for potential clinical translation.

-

Exploration of Additional Therapeutic Areas: Given the widespread role of the σ1R in cellular homeostasis, this compound could be investigated for its potential in other neurological and neurodegenerative disorders.

-

Clinical Development: Should the preclinical data continue to be favorable, the progression of this compound into human clinical trials will be the ultimate test of its therapeutic utility.

References

- 1. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of Sigma‐1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]

Preclinical Efficacy of Somcl-668: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy of Somcl-668, a selective allosteric modulator of the Sigma-1 receptor (Sig1R). The data herein is compiled from key preclinical studies demonstrating its potential therapeutic effects in models of depression and seizures. This document details the experimental methodologies, quantitative outcomes, and the underlying signaling pathways associated with this compound's mechanism of action.

Core Efficacy Data

This compound has demonstrated significant efficacy in various well-established animal models of neuropsychiatric disorders. The quantitative data from these studies are summarized below, highlighting the compound's potency and dose-dependent effects.

Antidepressant-like Efficacy

| Experimental Model | Species | Doses Administered (mg/kg, i.p.) | Key Efficacy Endpoints | Reference |

| Forced Swim Test (FST) | Mouse | 5, 10, 20 | Significant reduction in immobility time at 10 and 20 mg/kg.[1][2] | Wang et al., 2016 |

| Tail Suspension Test (TST) | Mouse | 5, 10, 20 | Significant decrease in immobility time at 10 and 20 mg/kg.[1][2] | Wang et al., 2016 |

| Chronic Unpredictable Mild Stress (CUMS) | Mouse | 10 (daily for 1 week) | Reversal of the decrease in sucrose preference.[1] | Wang et al., 2016 |

Anti-seizure Efficacy

| Experimental Model | Species | Dose Administered (mg/kg, i.p.) | Key Efficacy Endpoints | Reference |

| Maximal Electroshock Seizure (MES) | Mouse | 40 | Increased seizure threshold. | Guo et al., 2015 |

| Pentylenetetrazole (PTZ)-induced Seizures | Mouse | 40 | Prolonged latencies to clonus and generalized tonic-clonic convulsions; increased survival time. | Guo et al., 2015 |

| Kainic Acid-induced Status Epilepticus | Mouse | Not Specified | Prolonged latency to seizure, reduced average seizure severity, and shortened seizure duration. | Guo et al., 2015 |

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments are provided below to facilitate replication and further investigation.

In Vivo Antidepressant Models

1. Forced Swim Test (FST) and Tail Suspension Test (TST)

-

Animals: Male C57BL/6 mice.

-

Drug Administration: this compound (5, 10, and 20 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection.

-

Procedure: The FST and TST were performed as previously described in the literature. For the FST, mice are placed in a cylinder of water from which they cannot escape, and the duration of immobility is recorded. For the TST, mice are suspended by their tails, and the time spent immobile is measured. In both tests, a reduction in immobility time is indicative of an antidepressant-like effect. The effects of this compound were compared to a vehicle control and blocked by the Sig1R antagonist BD-1047 to confirm receptor-specific action.

2. Chronic Unpredictable Mild Stress (CUMS) Model

-

Animals: Male C57BL/6 mice.

-

Procedure: Anhedonia, a core symptom of depression, was induced using a CUMS paradigm. Following the induction of a depressive-like state, mice were treated with this compound (10 mg/kg, i.p.) daily for one week.

-

Endpoint: The sucrose preference test was used to measure anhedonia. An increase in sucrose preference in the this compound treated group compared to the vehicle-treated CUMS group indicates an amelioration of anhedonia.

In Vitro Assays

1. Sigma-1 Receptor Allosteric Binding Assay

-

Objective: To determine the allosteric modulatory effect of this compound on the binding of a radiolabeled ligand to the Sigma-1 receptor.

-

Preparation: Brain synaptosomes were prepared from mice.

-

Procedure: The binding assay was conducted using --INVALID-LINK---pentazocine as the radioligand. Saturation binding curves were generated in the presence and absence of 100 µM this compound. Non-specific binding was determined using a high concentration of a known Sig1R antagonist, BD-1047.

-

Analysis: A leftward shift in the saturation curve and a decrease in the dissociation constant (Kd) of --INVALID-LINK---pentazocine in the presence of this compound, without a significant change in the maximum number of binding sites (Bmax), indicates positive allosteric modulation.

2. Co-Immunoprecipitation of Sigma-1 Receptor and BiP

-

Objective: To investigate the effect of this compound on the interaction between the Sigma-1 receptor (Sig1R) and the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.

-

Cell Culture and Treatment: Appropriate cells (e.g., HT-22 hippocampal neuronal cells) were treated with the Sig1R agonist (+)-SKF-10,047 in the presence or absence of this compound.

-

Lysis and Immunoprecipitation: Cells were lysed in a suitable buffer (e.g., RIPA buffer with protease inhibitors). The cell lysates were then incubated with an anti-Sig1R antibody to pull down the receptor and any associated proteins.

-

Western Blot Analysis: The immunoprecipitated protein complexes were separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane was probed with an anti-BiP antibody (1:1000 dilution) to detect the amount of BiP co-immunoprecipitated with Sig1R. A decrease in the BiP signal in the presence of (+)-SKF-10,047, which is further enhanced by this compound, indicates that the allosteric modulator promotes the dissociation of the Sig1R-BiP complex.

3. Western Blot Analysis of Signaling Proteins

-

Objective: To quantify the effect of this compound on the expression and phosphorylation of key proteins in the BDNF-GSK3β and AKT-CREB-BDNF signaling pathways.

-

Sample Preparation: Hippocampal tissue from treated mice was homogenized in lysis buffer.

-

Procedure: Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membranes were incubated with primary antibodies at the following dilutions:

-

anti-BDNF (1:200)

-

anti-pGSK3β (Ser9) (1:1000)

-

anti-GSK3β (1:1000)

-

anti-sigma-1 receptor (1:200)

-

anti-α-tubulin (1:10,000) as a loading control.

-

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified. An increase in the ratio of pGSK3β to total GSK3β and an increase in BDNF levels are indicative of the activation of these pro-survival signaling pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for this compound's antidepressant and antipsychotic effects, as well as the experimental workflows.

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Caption: Proposed signaling pathway for the antipsychotic-like effects of this compound.

Caption: General workflow for in vivo preclinical efficacy studies of this compound.

Caption: Workflow for co-immunoprecipitation of Sigma-1 Receptor and BiP.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Somcl-668 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somcl-668 is a novel, selective, and potent allosteric modulator of the sigma-1 receptor (σ1R). It has demonstrated significant therapeutic potential in preclinical mouse models of neurological and psychiatric disorders, including schizophrenia and seizures.[1][2][3][4] As a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, σ1R is involved in regulating a variety of cellular functions. This compound, by allosterically modulating σ1R, influences downstream signaling pathways, notably the AKT-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.[1]